5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H12ClN5O3 and its molecular weight is 369.77. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with similar structures to 5-Chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide. These compounds, including Schiff bases and derivatives containing the indole moiety, have been synthesized and their structures confirmed using various analytical and spectroscopic methods (Saundane & Mathada, 2015).
Biological Activities
Studies have also been conducted to evaluate the biological activities of these compounds. Some have shown significant antimicrobial activities, indicating potential applications in treating infections (Anekal & Biradar, 2012). Additionally, compounds with the indole structure have been tested for anti-inflammatory activities, suggesting their potential use in anti-inflammatory therapies (Gadegoni & Manda, 2013).
Antioxidant Properties
Certain derivatives containing structural elements similar to this compound have shown potent antioxidant activities. These findings suggest their potential use in combating oxidative stress-related disorders (Tumosienė et al., 2019).
Insecticidal Potential
Research has also been directed towards evaluating the insecticidal properties of related compounds. Some studies have found these compounds to be effective against certain insect species, indicating potential applications in agriculture and pest control (Qi et al., 2014).
Anticancer Applications
Compounds with similar structural features have been assessed for their antiproliferative effects on cancer cell lines. This research suggests potential applications in cancer treatment, with some compounds showing promising results in inhibiting cell proliferation (Rapolu et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
This compound is a potent and selective, direct FXa inhibitor . It binds to FXa, inhibiting its activity and thus decreasing the amplified generation of thrombin . This results in diminished thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .
Biochemical Pathways
The inhibition of FXa by this compound affects the blood coagulation cascade. FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . By inhibiting FXa, this compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Pharmacokinetics
The compound has good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The result of the compound’s action is antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Properties
IUPAC Name |
5-chloro-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c18-11-1-2-12-10(5-11)6-13(21-12)17(25)20-8-15-22-16(23-26-15)9-3-4-19-14(24)7-9/h1-7,21H,8H2,(H,19,24)(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRRLKIRJZJKCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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